2-(1,1-Difluoroethyl)piperazine;dihydrochloride
Description
2-(1,1-Difluoroethyl)piperazine dihydrochloride is a fluorinated piperazine derivative characterized by a 1,1-difluoroethyl substituent at the 2-position of the piperazine ring, with two hydrochloride counterions. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetics and receptor interactions. The dihydrochloride salt form enhances solubility, a critical factor for bioavailability in drug development .
Properties
Molecular Formula |
C6H14Cl2F2N2 |
|---|---|
Molecular Weight |
223.09 g/mol |
IUPAC Name |
2-(1,1-difluoroethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C6H12F2N2.2ClH/c1-6(7,8)5-4-9-2-3-10-5;;/h5,9-10H,2-4H2,1H3;2*1H |
InChI Key |
ZHNUXDBZAQBLDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CNCCN1)(F)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Approaches
2.1 General Synthetic Strategy
The preparation of 2-(1,1-Difluoroethyl)piperazine;dihydrochloride generally proceeds via the introduction of a difluoroethyl group onto the piperazine ring, followed by conversion to the dihydrochloride salt. The core steps include:
- Electrophilic difluoroethylation of piperazine or its derivatives.
- Purification and isolation of the free base.
- Salt formation with hydrochloric acid to yield the dihydrochloride.
| Step | Description | Typical Reagents/Conditions |
|---|---|---|
| 1 | Preparation of 2-(1,1-difluoroethyl)piperazine | Piperazine, 1,1-difluoroethyl halide (e.g., 1,1-difluoroethyl bromide or chloride), base (e.g., K2CO3), solvent (e.g., acetonitrile), reflux |
| 2 | Isolation of free base | Extraction, solvent removal, purification (e.g., chromatography) |
| 3 | Formation of dihydrochloride salt | Dissolution in suitable solvent (e.g., ethanol or isopropanol), addition of 2 equivalents of HCl gas or aqueous HCl, precipitation, filtration |
2.3 Example Preparation Method
Alkylation Reaction :
Piperazine is treated with 1,1-difluoroethyl bromide in the presence of a base (such as potassium carbonate) in a polar aprotic solvent like acetonitrile. The mixture is refluxed for several hours to ensure complete alkylation at the desired position.Workup and Purification :
The reaction mixture is cooled and diluted with water. The organic layer is separated, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield 2-(1,1-difluoroethyl)piperazine as a free base.Salt Formation :
The purified free base is dissolved in ethanol or isopropanol, and a stoichiometric amount (2 equivalents) of hydrochloric acid is added, either as a gas or as an aqueous solution. The dihydrochloride salt precipitates and is collected by filtration, washed, and dried under vacuum.
2.4 Industrial/Scale-Up Considerations
- Continuous Flow Synthesis : For large-scale production, continuous flow reactors may be used to improve safety and scalability, particularly when handling volatile fluorinated reagents.
- Optimization : Reaction efficiency can be optimized by controlling stoichiometry (e.g., 1:1.2 ratio of piperazine to difluoroethyl halide) and temperature (typically 80–120°C for alkylation).
Analytical Characterization
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-(2,2-Difluoroethyl)piperazine | Piperazine derivative | Different substitution pattern, distinct reactivity |
| 2-(Difluoromethyl)piperazine dihydrochloride | Piperazine derivative | Used in agrochemicals |
| (2R)-1-(2,2-difluoroethyl)-2-methylpiperazine | Piperazine derivative | Additional methyl group alters pharmacology |
Summary Table: Preparation Data
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Difluoroethyl)piperazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(1,1-Difluoroethyl)piperazine;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,1-Difluoroethyl)piperazine;dihydrochloride involves its interaction with specific molecular targets and pathways. The difluoroethyl group may enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Spectral Comparisons
Notes:
- Fluorinated aromatic substituents (e.g., 2-fluorobenzyl in ) improve metabolic stability and receptor binding affinity in antihistamines like hydroxyzine dihydrochloride .
Pharmacological Activity
- Antihistamines : Piperazine dihydrochlorides like hydroxyzine and meclizine (Table 1 in ) exhibit H₁ receptor antagonism, with fluorinated substituents enhancing selectivity and duration of action .
- Neuroactive Agents: Compounds like I-893 (1-[2-[bis(fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride) modulate dopamine and norepinephrine turnover, suggesting CNS applications for fluorinated piperazines .
- Anticancer Potential: Imatinib-like derivatives with aryl piperazine moieties (e.g., ) target tyrosine kinases, indicating that the difluoroethyl group could influence kinase binding or metabolic resistance.
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